Red-Shifted NIR Emission vs. Thioflavin T
DCDAPH exhibits excitation/emission maxima of 597/665 nm in PBS buffer, positioning it firmly in the far-red/near-infrared (NIR) region . In contrast, the widely used comparator Thioflavin T (ThT) operates at excitation ~440 nm and emission ~480-500 nm, falling within the visible spectrum where biological tissue autofluorescence is high and light penetration is severely limited [1]. This ~150 nm red-shift in both excitation and emission wavelengths provides DCDAPH with a quantifiable advantage for in vivo applications requiring deeper tissue penetration and reduced background interference .
| Evidence Dimension | Fluorescence excitation/emission wavelength |
|---|---|
| Target Compound Data | λex = 597 nm, λem = 665 nm |
| Comparator Or Baseline | Thioflavin T: λex ≈ 440 nm, λem ≈ 480-500 nm |
| Quantified Difference | ~150 nm red-shift in excitation; ~165 nm red-shift in emission |
| Conditions | PBS buffer (pH 7.4) for DCDAPH; aqueous buffer for ThT |
Why This Matters
This spectral shift translates directly to reduced autofluorescence background and enables use of standard Cy5/ far-red filter sets on fluorescence microscopes and small-animal imaging systems.
- [1] Biancalana, M.; Koide, S. Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochim. Biophys. Acta 2010, 1804 (7), 1405–1412. View Source
